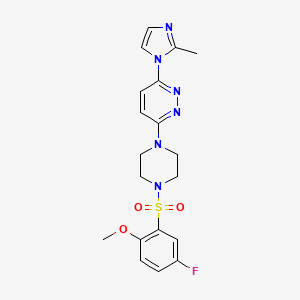

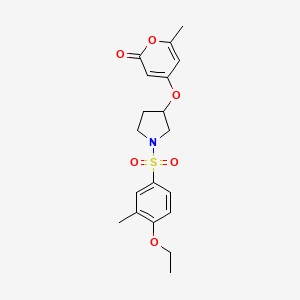

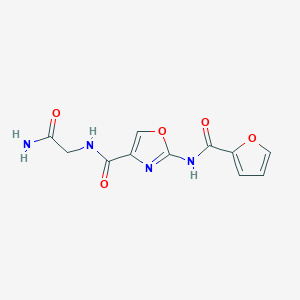

3-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine" is a chemical structure that belongs to the class of imidazo[1,2-b]pyridazines, which are heterocyclic compounds featuring a fused imidazole and pyridazine ring system. This class of compounds has been extensively studied due to their potential pharmacological activities, particularly in the central nervous system (CNS) .

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazine derivatives typically involves the reaction of amino-substituted pyridazine with bromo-substituted aryl or alkyl ethanones, followed by further functionalization. For example, sulfonamide and amide derivatives containing a piperazine ring and the imidazo[1,2-b]pyridazine moiety have been synthesized by reacting 6-chloro-2-substituted aryl or alkyl imidazo[1,2-b]pyridazine derivatives with homopiperazine, followed by reaction with acid chlorides or sulfonyl chlorides .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-b]pyridazine derivatives is characterized by the presence of a piperazine ring, which is often substituted with various functional groups such as sulfonyl groups that can significantly affect the compound's binding affinity and biological activity. The presence of electron-donating or withdrawing groups on the phenyl ring can also influence the binding properties of these molecules .

Chemical Reactions Analysis

Imidazo[1,2-b]pyridazine derivatives can undergo various chemical reactions, particularly at the reactive sites such as the chloro group on the pyridazine ring or the amino group on the piperazine ring. These sites allow for further functionalization through reactions with different reagents, leading to a diverse array of derivatives with varying biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-b]pyridazine derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, stability, and the ability to cross biological membranes. For instance, the presence of methoxy and fluoro groups can enhance the lipophilicity of the compound, potentially improving CNS penetration . The compounds' binding affinities to biological targets, such as GABA receptors, are also determined by their structural features, with some derivatives showing high potency in displacement studies .

科学的研究の応用

Synthesis of Bioactive Sulfonamide and Amide Derivatives

Research has been conducted on the synthesis of sulfonamide and amide derivatives containing a piperazine ring and imidazo[1,2-b]pyridazine moiety. These compounds were synthesized through reactions involving chloro-substituted aryl or alkyl imidazo[1,2-b]pyridazine derivatives with homopiperazine, followed by reactions with alkyl or substituted aryl acid chloride or sulfonyl chloride. The synthesized compounds underwent characterization and were screened for antimicrobial activity against both gram-positive and gram-negative bacteria, as well as for antifungal and antimalarial activity (Bhatt, Kant, & Singh, 2016).

Antibacterial and Antiviral Activities

Studies have also focused on compounds with structures related to the mentioned chemical, investigating their potential as antibacterial and antiviral agents. For instance, oxazolidinones, a class of synthetic antibacterial agents, have shown activity against gram-positive organisms, including methicillin-resistant Staphylococcus aureus. Within this class, piperazinyl oxazolidinones with a heteroaromatic ring have been identified, showing promising MIC values against selected gram-positive pathogens (Tucker et al., 1998). Another study identified R 61837 or 3-methoxy-6-[4-(3-methylphenyl)-1-piperazinyl]pyridazine as a potent inhibitor of rhinoviruses, demonstrating the compound's antiviral activity against various rhinovirus serotypes without inhibitory effects on HeLa cell growth (Andries et al., 2005).

Anticancer and Antidiabetic Potentials

Further research into compounds structurally related to "3-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine" includes investigations into their antiproliferative effects against human cancer cell lines. A series of new derivatives were synthesized and evaluated for their antiproliferative effect, with some compounds showing promising activity (Mallesha et al., 2012). In the realm of diabetes treatment, triazolo-pyridazine-6-yl-substituted piperazines were synthesized and evaluated for their inhibition of Dipeptidyl peptidase-4 (DPP-4), demonstrating potential as anti-diabetic medications (Bindu, Vijayalakshmi, & Manikandan, 2019).

特性

IUPAC Name |

3-[4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-6-(2-methylimidazol-1-yl)pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN6O3S/c1-14-21-7-8-26(14)19-6-5-18(22-23-19)24-9-11-25(12-10-24)30(27,28)17-13-15(20)3-4-16(17)29-2/h3-8,13H,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVFRNKLVCASZIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B3018287.png)

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3018290.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-YL)amino]acetamide](/img/structure/B3018293.png)

![2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]propanamide](/img/structure/B3018294.png)

![6-[[4-(2,5-dimethylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B3018295.png)

![1-adamantyl-[1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B3018307.png)